REACTION_CXSMILES
|
C(OC(=O)NC1C=CC(Cl)=CC=1[N+]([O-])=O)(C)(C)C.[CH3:19][S:20](C1C2C(=CC=CC=2)NC=1)(=[O:22])=[O:21].[Cl:32][C:33]1[CH:50]=[CH:49][C:36]2[N:37]([CH2:42][CH2:43]CS(C)(=O)=O)[C:38]([CH2:40][Cl:41])=[N:39][C:35]=2[CH:34]=1>>[Cl:32][C:33]1[CH:50]=[CH:49][C:36]2[N:37]([CH2:42][CH2:43][S:20]([CH3:19])(=[O:22])=[O:21])[C:38]([CH2:40][Cl:41])=[N:39][C:35]=2[CH:34]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N(C(=N2)CCl)CCCS(=O)(=O)C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N(C(=N2)CCl)CCS(=O)(=O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |